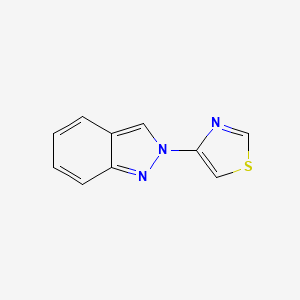
4-(2H-indazol-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-indazol-2-yl)thiazole is a heterocyclic compound that combines the structural features of both indazole and thiazole rings. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-indazol-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve heating in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-indazol-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Applications De Recherche Scientifique
4-(2H-indazol-2-yl)thiazole has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2H-indazol-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with the replication of viruses by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole and thiazole derivatives, such as:
- 2-(1H-indazol-2-yl)thiazole
- 4-(1H-indazol-3-yl)thiazole
- 2-(2H-indazol-2-yl)thiazole
Uniqueness
4-(2H-indazol-2-yl)thiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59158-92-8 |
|---|---|
Formule moléculaire |
C10H7N3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
4-indazol-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)5-13(12-9)10-6-14-7-11-10/h1-7H |
Clé InChI |
MWOSTEZYQQBIDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(N=C2C=C1)C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


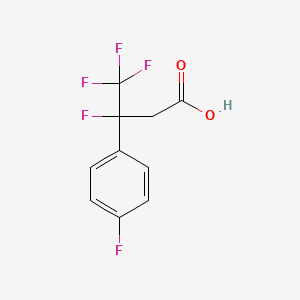

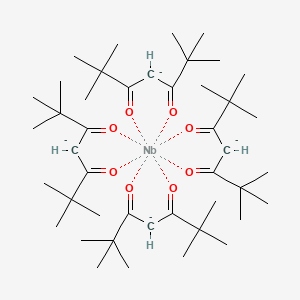
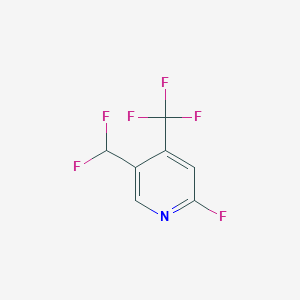
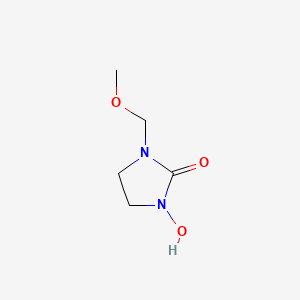
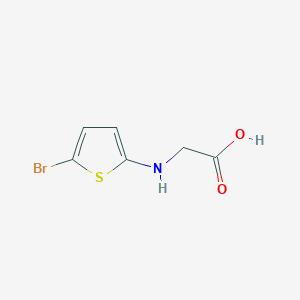
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
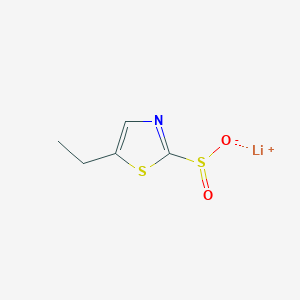


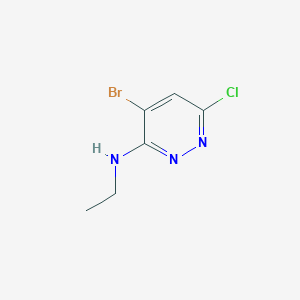
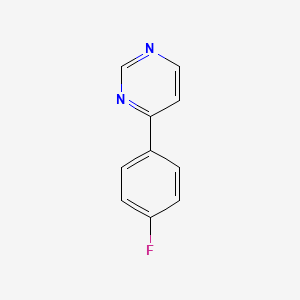
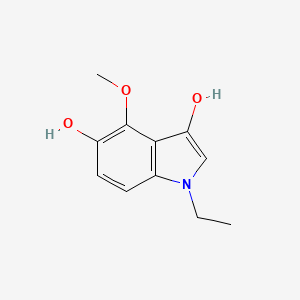
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)
